2-(Diphenylphosphino)ethanaminium tetrafluoroborate
Overview
Description
2-(Diphenylphosphino)ethanaminium tetrafluoroborate is a useful research compound. Its molecular formula is C14H17BF4NP and its molecular weight is 317.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Asymmetric Catalytic Hydrogenation
2-(Diphenylphosphino)ethanaminium tetrafluoroborate is used in asymmetric catalytic hydrogenation. For example, it forms adducts with rhodium and other substrates to serve as catalysts in hydrogenation processes. The molecular structures of these catalysts and their effectiveness in asymmetric hydrogenation have been a subject of study, demonstrating their crucial role in enhancing reaction specificity and efficiency (McCulloch et al., 1990).
NMR Spectroscopy and Chemical Reactions
This compound is also significant in nuclear magnetic resonance (NMR) spectroscopy. Studies have shown that 13C NMR chemical shifts in certain palladium tetrafluoroborates correlate with Hammett substituent constants, which is valuable for understanding the regioselectivity of nucleophilic attacks in chemical reactions (Moreno-Mañas et al., 1997).
Cyclometalation Reactions
In cyclometalation reactions, this compound reacts with rhodium complexes, leading to the formation of chelate complexes and cyclometalated Rh(III) benzyl hydride complexes. These studies help in understanding the mechanisms of C-H and C-O oxidative additions, which are fundamental in organometallic chemistry (Sjoevall et al., 2001).
Solubility Enhancement in Organic Solvents
Research has explored the modification of tetraphenylborate anions through silyl substituents to enhance the solubility of complexes in apolar organic solvents. This research is crucial for the development of more soluble and thus more practical organometallic compounds (Koten et al., 2001).
Catalysis in Organic Synthesis
The compound has been used in the synthesis of various organometallic complexes, demonstrating its role in facilitating a wide range of organic synthesis reactions, such as the preparation of carbonyl tetrafluoroborate salts of manganese and rhenium (Mandal et al., 1994).
Copper-Catalyzed Reactions
It has been utilized in copper-catalyzed reactions, such as the N-formylation of amines with CO2, demonstrating its versatility and efficiency as a catalyst in modern synthetic chemistry (Zhang et al., 2016).
Mechanism of Action
It’s worth noting that “2-(diphenylphosphino)ethanaminium tetrafluoroborate” is a ligand that is suitable for various types of coupling reactions, including buchwald-hartwig cross coupling, suzuki-miyaura coupling, stille coupling, sonogashira coupling, negishi coupling, heck coupling, and hiyama coupling . These reactions are commonly used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, which are key steps in the synthesis of many complex organic molecules.
Properties
IUPAC Name |
2-diphenylphosphanylethylazanium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16NP.BF4/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3,4)5/h1-10H,11-12,15H2;/q;-1/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXZLRCRPLYXBQ-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)P(CC[NH3+])C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BF4NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90855642 | |
Record name | 2-(Diphenylphosphanyl)ethan-1-aminium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222630-32-1 | |
Record name | 2-(Diphenylphosphanyl)ethan-1-aminium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90855642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1222630-32-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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